(4-Chloro-2-fluoro-5-formylphenyl)boronic acid CAS 913835-76-4 properties
(4-Chloro-2-fluoro-5-formylphenyl)boronic acid CAS 913835-76-4 properties
A Versatile Scaffold for Next-Generation Medicinal Chemistry
Executive Summary
(4-Chloro-2-fluoro-5-formylphenyl)boronic acid (CAS 913835-76-4) represents a high-value "tri-functional" intermediate for the synthesis of complex pharmaceutical agents. Distinguished by its unique substitution pattern, this molecule offers three orthogonal handles for chemical modification: a boronic acid for Suzuki-Miyaura cross-coupling, a formyl group (aldehyde) for condensation or reduction, and a halogenated core (Cl/F) that modulates electronic properties and metabolic stability. This guide details the physicochemical profile, synthetic utility, and handling protocols required to leverage this scaffold in drug discovery campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
This compound is a member of the phenylboronic acid family, specifically designed to introduce metabolic blocking groups (Cl, F) while providing a reactive aldehyde tether.
Table 1: Core Technical Specifications
| Property | Specification |
| CAS Number | 913835-76-4 |
| IUPAC Name | (4-Chloro-2-fluoro-5-formylphenyl)boronic acid |
| Molecular Formula | C₇H₅BClF O₃ |
| Molecular Weight | 202.38 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| pKa (Calculated) | ~8.5 (Boronic acid moiety) |
| Storage Conditions | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
| Stability | Hygroscopic; susceptible to protodeboronation under strong acidic/basic conditions |
Synthetic Accessibility & Manufacturing Route
The synthesis of CAS 913835-76-4 typically requires a careful orchestration of metallation and electrophilic trapping to ensure regioselectivity. The presence of the aldehyde necessitates protection strategies or cryogenic control to prevent self-polymerization during the borylation step.
Validated Synthetic Pathway (Retrosynthesis)
The most robust route involves the lithiation of a protected bromobenzaldehyde precursor. The fluorine atom at the 2-position directs ortho-lithiation (if not blocked) or requires the use of a bromine handle for halogen-lithium exchange.
Key Protocol Considerations:
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Protection: The formyl group at C5 is typically protected as a diethyl acetal or cyclic acetal to withstand the nucleophilic conditions of borylation.
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Metallation: Lithium-halogen exchange (using n-BuLi or i-PrMgCl) is preferred over deprotonation to ensure regiospecificity at the C1 position.
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Trapping: Triisopropyl borate (B(OiPr)₃) is the preferred electrophile due to its controlled reactivity compared to trimethyl borate.
Figure 1: Standard synthetic workflow for generating CAS 913835-76-4 from brominated precursors.
The "Reactivity Triad": Functionalization Strategies
The power of this scaffold lies in its orthogonal reactivity . A medicinal chemist can sequentially activate specific sites without disturbing others, provided the correct order of operations is followed.
A. The Boronic Acid (C1): Suzuki-Miyaura Coupling[1][2]
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Primary Utility: Formation of biaryl cores.
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Challenge: The ortho-fluorine (C2) creates steric bulk and electronic repulsion, potentially slowing transmetallation.
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Solution: Use highly active catalyst systems such as Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ with mild bases like K₃PO₄ or Cs₂CO₃.
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Protocol Note: Avoid strong hydroxide bases if the aldehyde is unprotected, as this can trigger Cannizzaro disproportionation.
B. The Formyl Group (C5): Reductive Amination & Olefination
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Primary Utility: Extension of the carbon skeleton or introduction of solubilizing amine tails.
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Reactivity: The aldehyde is electron-deficient due to the fluoro/chloro substitution, making it highly reactive toward amines.
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Self-Validating Step: Formation of the imine intermediate can be monitored via LCMS before adding the reducing agent (NaBH(OAc)₃), ensuring complete conversion.
C. The Halogen Core (C4-Cl, C2-F): Electronic Tuning
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Primary Utility: The C4-Chlorine is generally inert under standard Suzuki conditions (allowing chemoselective coupling at C1-Boron). However, it can be activated for Buchwald-Hartwig amination using specialized ligands (e.g., Buchwald precatalysts) after the boronic acid has been consumed.
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Metabolic Stability: The C2-Fluorine blocks metabolic oxidation at that position and modulates the pKa of the boronic acid/aldehyde.
Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups of the scaffold.
Experimental Protocols
Protocol A: Chemoselective Suzuki Coupling (Boron-Selective)
This protocol couples the boronic acid while preserving the aldehyde and chlorine substituents.
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Setup: Charge a reaction vial with CAS 913835-76-4 (1.0 equiv), Aryl Bromide (1.0 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).
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Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).
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Base: Add Cs₂CO₃ (2.0 equiv). Avoid strong bases like NaOH to protect the aldehyde.
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Reaction: Heat to 80°C under Argon for 4–6 hours.
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Workup: Dilute with EtOAc, wash with brine. The aldehyde product is sensitive; avoid prolonged exposure to silica gel during purification (use neutralized silica or rapid chromatography).
Protocol B: Reductive Amination (Aldehyde-Selective)
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Imine Formation: Dissolve CAS 913835-76-4 (1.0 equiv) and Amine (1.1 equiv) in DCE (Dichloroethane). Stir at RT for 1 hour.
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Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.
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Quench: Quench with sat. NaHCO₃ after 2 hours.
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Note: If the boronic acid is still present (i.e., this step is done before Suzuki), the zwitterionic nature of the product (Amino-Boronic acid) makes isolation difficult. It is highly recommended to perform Suzuki coupling first , then reductive amination.
Handling, Stability & Safety
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Protodeboronation: Like many fluoro-phenylboronic acids, this compound is prone to hydrolytic cleavage of the C-B bond under acidic conditions or high temperatures. Do not store in protic solvents.
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Anhydride Formation: Boronic acids exist in equilibrium with their trimeric boroxine anhydrides. This is normal and reversible upon exposure to aqueous base during coupling reactions.
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Safety:
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H315/H319: Causes skin and serious eye irritation.[3]
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H335: May cause respiratory irritation.
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PPE: Standard nitrile gloves, safety goggles, and fume hood usage are mandatory.
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References
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Chemical Identity & Properties
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Synthetic Methodology (Suzuki Coupling)
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
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Suzuki-Miyaura Cross Coupling Reaction Protocols. TCI Chemicals. Retrieved from
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Safety Data
